N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as TAP, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. TAP belongs to the class of piperidine derivatives and is synthesized through a multistep process involving different chemical reactions.
Scientific Research Applications
Toxicological and Environmental Impact Studies
Research on the toxicological impacts of related compounds, such as acetamiprid, has been conducted to understand their effects on non-target organisms and the environment. For instance, a study by Hong Zhang and Lijuan Zhao (2017) investigated the sublethal effects of acetamiprid and halosulfuron-methyl on zebra fish, revealing disturbances in amino acid metabolism and neurotransmitter balance, highlighting potential risks to aquatic life (Zhang & Zhao, 2017).
Antimicrobial Activities
Compounds structurally related to N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide have been explored for their antimicrobial properties. B. Mokhtari and K. Pourabdollah (2013) synthesized derivatives showing significant antimicrobial activities against pathogenic bacteria and Candida species, indicating the potential for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Molecular Docking and Density Functional Theory Studies
The study of molecular structures and interactions through computational methods provides insights into the biochemical mechanisms and potential therapeutic applications of compounds. R. M. Asath et al. (2016) conducted conformational analysis and molecular docking studies on N-(5-aminopyridin-2-yl)acetamide, demonstrating its bioactivity against diabetic nephropathy, showcasing the utility of these compounds in drug discovery (Asath et al., 2016).
Chemoselective Acetylation for Drug Synthesis
The synthesis of intermediates for antimalarial drugs through chemoselective acetylation demonstrates the chemical utility of acetamide derivatives. Deepali B Magadum and G. Yadav (2018) optimized the process for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the importance of such compounds in medicinal chemistry (Magadum & Yadav, 2018).
Hydrolysis Mechanism in High-Temperature Water
Understanding the hydrolysis mechanisms of N-substituted amides in high-temperature water is crucial for chemical processes and environmental degradation studies. P. Duan, L. Dai, and P. Savage (2010) explored the kinetics and mechanisms of N-methylacetamide hydrolysis, contributing to our understanding of chemical reactions in extreme conditions (Duan, Dai, & Savage, 2010).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-9-11-20(12-10-16)27(25,26)23-13-4-3-8-19(23)15-21(24)22-18-7-5-6-17(2)14-18/h5-7,9-12,14,19H,3-4,8,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJXGLHUHIPLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide |
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